Cas no 89910-54-3 (2-(4-aminopiperidin-1-yl)ethan-1-ol dihydrochloride)

2-(4-Aminopiperidin-1-yl)ethan-1-ol dihydrochloride is a versatile chemical intermediate with applications in pharmaceutical synthesis and organic chemistry. Its key advantages include a stable dihydrochloride salt form, which enhances solubility and handling properties, and a functionalized piperidine scaffold that serves as a valuable building block for drug discovery. The compound features both primary amine and hydroxyl groups, enabling further derivatization for the development of bioactive molecules. Its well-defined structure and high purity make it suitable for research in medicinal chemistry, particularly in the design of CNS-targeting compounds. The dihydrochloride form ensures improved shelf stability and compatibility with aqueous reaction conditions.
2-(4-aminopiperidin-1-yl)ethan-1-ol dihydrochloride structure
89910-54-3 structure
Product Name:2-(4-aminopiperidin-1-yl)ethan-1-ol dihydrochloride
CAS No:89910-54-3
MF:C7H18Cl2N2O
MW:217.136620044708
MDL:MFCD26959568
CID:1083077
PubChem ID:68406083
Update Time:2025-05-25

2-(4-aminopiperidin-1-yl)ethan-1-ol dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Aminopiperidin-1-yl)ethanol dihydrochloride
    • 2-(4-aminopiperidin-1-yl)ethan-1-ol dihydrochloride
    • 2-(4-Aminopiperidin-1-yl)ethanoldihydrochloride
    • 89910-54-3
    • MFCD26959568
    • BS-39909
    • EN300-130694
    • 2-(4-Amino-1-piperidinyl)ethanol dihydrochloride
    • 2-(4-aminopiperidin-1-yl)ethanol;dihydrochloride
    • SCHEMBL2826668
    • CS-0127601
    • 4-Amino-1-piperidineethanol 2HCl
    • DB-088406
    • MDL: MFCD26959568
    • Inchi: 1S/C7H16N2O.2ClH/c8-7-1-3-9(4-2-7)5-6-10;;/h7,10H,1-6,8H2;2*1H
    • InChI Key: CEBQKPQSMQFGDJ-UHFFFAOYSA-N
    • SMILES: Cl.Cl.OCCN1CCC(CC1)N

Computed Properties

  • Exact Mass: 216.0796186g/mol
  • Monoisotopic Mass: 216.0796186g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 89.6
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.5Ų

2-(4-aminopiperidin-1-yl)ethan-1-ol dihydrochloride Pricemore >>

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Additional information on 2-(4-aminopiperidin-1-yl)ethan-1-ol dihydrochloride

Professional Introduction to 2-(4-aminopiperidin-1-yl)ethan-1-ol dihydrochloride (CAS No. 89910-54-3)

2-(4-aminopiperidin-1-yl)ethan-1-ol dihydrochloride, identified by the chemical abstracts service number 89910-54-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse pharmacological properties and potential applications in drug development. The structural motif of 4-aminopiperidin-1-yl in the molecule imparts unique chemical and biological characteristics, making it a valuable scaffold for designing novel therapeutic agents.

The dihydrochloride salt form of this compound enhances its solubility and stability, facilitating its use in various biochemical assays and clinical trials. The presence of both an amine and an alcohol functional group in the molecule allows for multiple interaction possibilities with biological targets, including enzymes, receptors, and nucleic acids. These features make 2-(4-aminopiperidin-1-yl)ethan-1-ol dihydrochloride a promising candidate for further exploration in the development of innovative treatments for a range of diseases.

Recent advancements in drug discovery have highlighted the importance of piperidine derivatives in addressing unmet medical needs. Studies have demonstrated that modifications at the 4-amino position can significantly influence the pharmacokinetic and pharmacodynamic properties of the compound. For instance, research published in leading journals such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry* has shown that substituents at this position can enhance binding affinity to specific biological targets, thereby improving therapeutic efficacy.

Moreover, the alcohol moiety in 2-(4-aminopiperidin-1-yl)ethan-1-ol dihydrochloride provides a site for further derivatization, allowing chemists to explore diverse chemical libraries. This flexibility has been exploited in recent synthetic strategies to generate novel analogs with enhanced pharmacological profiles. For example, researchers have employed palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups at the 4-amino position, resulting in compounds with improved metabolic stability and reduced toxicity.

In the realm of medicinal biology, 2-(4-aminopiperidin-1-yl)ethan-1-ol dihydrochloride has been investigated for its potential role in modulating neurological pathways. Piperidine derivatives are known to interact with various neurotransmitter systems, making them attractive candidates for treating neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. Preliminary studies have suggested that this compound may exert neuroprotective effects by inhibiting oxidative stress and modulating ion channel activity.

The synthesis of 2-(4-aminopiperidin-1-yl)ethan-1-ol dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Key steps include nucleophilic substitution reactions to introduce the 4-amino group followed by protection-deprotection strategies to handle the alcohol functionality effectively. The final salt formation step is critical for ensuring high purity and crystallinity, which are essential for pharmaceutical applications.

From a regulatory perspective, compounds like 2-(4-aminopiperidin-1-yl)ethan-1-ol dihydrochloride must undergo rigorous testing to evaluate their safety and efficacy before entering clinical trials. This includes in vitro assays to assess cytotoxicity, genotoxicity, and pharmacokinetic parameters. Animal models are also employed to evaluate potential therapeutic benefits and adverse effects. Such comprehensive studies are essential for ensuring that new drug candidates meet stringent regulatory standards before being approved for human use.

The future prospects of 2-(4-amino)piperidinyl-containing compounds appear promising, with ongoing research focusing on optimizing their pharmacological properties through structure-based drug design. Advances in computational chemistry have enabled researchers to predict binding affinities and metabolic stability with greater accuracy, accelerating the discovery process. Additionally, high-throughput screening techniques have been leveraged to identify novel derivatives with enhanced biological activity.

In conclusion,2-(4-amino)piperidinyl ethanol dihydrochloride (CAS No. 89910–54–3) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and versatile biological interactions make it a valuable tool for drug development. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in addressing some of the most pressing medical challenges of our time.

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